

CAS number and synonyms for p-MENTH-3-ENE

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Compound of Interest

Compound Name: *p*-MENTH-3-ENE

Cat. No.: B1215651

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An In-depth Technical Guide to **p-Menth-3-ene**

This technical guide provides a comprehensive overview of **p-menth-3-ene**, a significant monoterpene in chemical research and development. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, and analytical methods.

Chemical Identification

- Chemical Name: **p-Menth-3-ene**
- CAS Number: 500-00-5[1][2]
- Molecular Formula: C₁₀H₁₈[3]
- Molecular Weight: 138.25 g/mol [3]

Synonyms

p-Menth-3-ene is also known by several other names, including:

- Δ^3 -p-Menthene[1]
- 3-Menthene[2]
- 3-p-Menthene[2]

- 4-Methyl-1-(1-methylethyl)cyclohexene[1]
- Cyclohexene, 4-methyl-1-(1-methylethyl)-[1][2]
- Menthomenthene[2]
- delta1-p-Menthene[2]
- 1-Isopropyl-4-methyl-1-cyclohexene[2]

Physicochemical Properties

A summary of the key physicochemical properties of **p-menth-3-ene** is presented in Table 1. This data is essential for its handling, application, and analysis in a laboratory setting.

Property	Value	Reference
Appearance	Colorless liquid	
Boiling Point	166.85 °C to 173.5 °C at 760 mmHg	[1][2]
Melting Point	25-26 °C	[1]
Density	0.8102 to 0.813 g/cm ³	[1][2]
Refractive Index	1.4604 (estimate)	[1]
Flash Point	43.3 °C	[2]
InChI Key	YYCPSEFQLGXPCO-UHFFFAOYSA-N	[2]
Canonical SMILES	<chem>CC1CCC(=CC1)C(C)C</chem>	[2]

Experimental Protocols

Synthesis of p-Menth-3-ene

A patented method describes the synthesis of **p-menth-3-ene** from lower alkyl dihydro-alpha-terpinyl ethers.[4] This process involves the acid-catalyzed elimination of a lower alkanol and

subsequent isomerization to yield the desired product.

Materials:

- Lower alkyl dihydro- α -terpinyl ether (e.g., methyl dihydro- α -terpinyl ether)
- Lower hydrocarbon sulfonic acid (e.g., methanesulfonic acid, benzenesulfonic acid, or toluenesulfonic acid)
- Water
- Dilute alkali solution

Procedure:

- A lower alkyl dihydro- α -terpinyl ether is heated in the presence of a small amount (1% to 5% by weight) of a lower hydrocarbon sulfonic acid.[4]
- The reaction temperature is maintained between 75 °C and 140 °C.[4]
- During the heating process, the lower alkanol is eliminated and can be removed by distillation.
- The initial reaction produces a mixture of isomeric terpenes, with p-menthene-3 predominating.
- To drive the equilibrium towards the desired product, the temperature of the mixture is gradually raised to approximately 140 °C and held for a period, converting the isomers almost exclusively to **p-menth-3-ene**. [4]
- After the reaction is complete, the mixture is cooled.
- The resulting hydrocarbon fraction is washed with water or a dilute alkali solution to remove the acid catalyst.
- The crude product is then purified by fractional distillation. The fraction distilling between 166 °C and 170 °C at 760 mmHg is collected as pure **p-menth-3-ene**. [4]

Analytical Quantification

The quantification of **p-menth-3-ene** in various matrices can be achieved using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The following are generalized protocols that can be adapted for specific research needs.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile compounds like **p-menth-3-ene**.

Sample Preparation:

- For solid samples (e.g., plant material), perform an extraction using a suitable organic solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture).[\[5\]](#)
- Techniques such as Soxhlet extraction, sonication, or maceration can be employed.
- The resulting extract is filtered and concentrated, for example, under a stream of nitrogen or using a rotary evaporator.[\[5\]](#)

Instrumentation and Conditions (Example):

- GC System: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or similar non-polar column.
- Injection Volume: 1 μ L in splitless mode.[\[5\]](#)
- Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.
- MS Transfer Line Temperature: 280°C.[\[5\]](#)
- Ion Source Temperature: 230°C.[\[5\]](#)
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[5\]](#)
- Scan Range: m/z 40-350.

Quantification:

- Prepare a series of standard solutions of **p-menth-3-ene** of known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration.
- Quantify the amount of **p-menth-3-ene** in the sample by comparing its peak area to the calibration curve.

3.2.2. High-Performance Liquid Chromatography (HPLC)

For less volatile samples or when derivatization is preferred, HPLC can be utilized.

Sample Preparation:

- Follow a similar extraction procedure as for GC-MS. The final extract should be dissolved in the mobile phase.

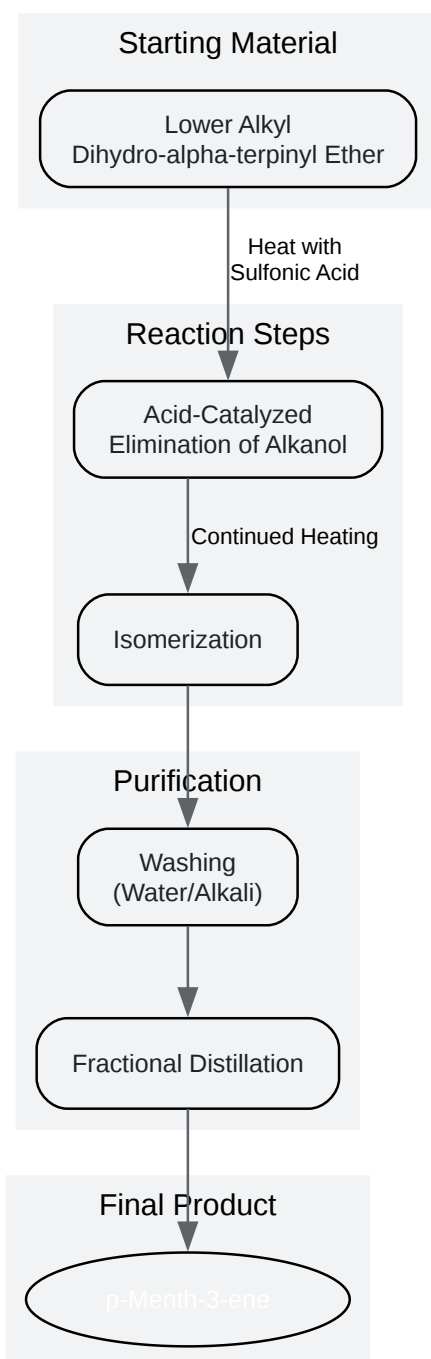
Instrumentation and Conditions (Example):

- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[5]
- Mobile Phase: A gradient of water and acetonitrile or methanol.
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 30°C.[5]
- Injection Volume: 10 μ L.[5]
- Detection: As **p-menth-3-ene** lacks a strong chromophore, a UV detector at a low wavelength (e.g., 205 nm), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) is recommended for detection.[5]

Visualization of Synthetic Pathway

The following diagram illustrates a logical workflow for the synthesis of **p-menth-3-ene**, highlighting the key reaction steps from a common precursor.

Logical Workflow for p-Menth-3-ene Synthesis



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Logical workflow for the synthesis of **p-menth-3-ene**.

This guide serves as a foundational resource for professionals engaged in the study and application of **p-menth-3-ene**. The provided data and protocols are intended to facilitate further research and development in the field.

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